molecular formula C21H16N6O3 B11181251 2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11181251
M. Wt: 400.4 g/mol
InChI Key: QCWUALIHULLNKF-UHFFFAOYSA-N
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Description

2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]-8-phenyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a triazole ring, a pyrido-naphthyridine core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]-8-phenyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Construction of the Pyrido-Naphthyridine Core: The core structure can be built using a series of condensation and cyclization reactions, often involving the use of reagents such as phosphorus oxychloride (POCl3) and various amines.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]-8-phenyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the compound.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles, solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]-8-phenyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]-8-phenyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine: Shares the triazole ring but lacks the pyrido-naphthyridine core.

    8-Phenyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione: Lacks the methoxymethyl group on the triazole ring.

Uniqueness

2-[3-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]-8-phenyl-1H,2H,8H,9H-pyrido[4,3-b]1,6-naphthyridine-1,9-dione is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16N6O3

Molecular Weight

400.4 g/mol

IUPAC Name

2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C21H16N6O3/c1-30-12-18-23-21(25-24-18)27-10-8-17-15(20(27)29)11-14-16(22-17)7-9-26(19(14)28)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,23,24,25)

InChI Key

QCWUALIHULLNKF-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)C5=CC=CC=C5

Origin of Product

United States

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